3-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at positions 2 and 2. Key structural attributes include:
- Quinazolin-4-one backbone: A heterocyclic system known for diverse pharmacological activities, including antimicrobial, analgesic, and antitumor effects .
This structure combines electron-rich (oxazole) and polar (methoxyethyl) moieties, which may influence bioavailability and target binding.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-8-10-17(11-9-15)21-24-20(16(2)29-21)14-30-23-25-19-7-5-4-6-18(19)22(27)26(23)12-13-28-3/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGLOVKJOXOSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues of Quinazolin-4-one Derivatives
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations from Comparisons
Heterocyclic Modifications
- Oxazole vs. Thiadiazole/Triazole : The target’s 1,3-oxazole ring (electron-rich) may offer better metabolic stability compared to 1,3,4-thiadiazole derivatives (e.g., ), which are prone to oxidation . Triazole-containing analogs () exhibit distinct hydrogen-bonding capacities due to nitrogen-rich cores.
- Sulfanyl Linker : The methylsulfanyl bridge in the target compound is shared with analogs like CAS 763136-92-1 , but its connection to an oxazole (vs. benzyl or acetamide groups) likely alters steric and electronic interactions with biological targets.
Substituent Effects
- Methoxyethyl vs. Aryl Groups : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to 3-methoxyphenyl () or 4-chlorophenyl () substituents. This may improve aqueous solubility but reduce membrane permeability.
- Biological Activity Trends : Analogs with methylsulfanyl groups () show analgesic and antibacterial activities, suggesting the target compound may share these properties. However, the oxazole moiety could modulate selectivity or potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
